Caranine is typically extracted from various species within the Amaryllidaceae family, which includes plants like Narcissus and Galanthus. These plants are known for their rich alkaloid content, which contributes to their medicinal properties. The biosynthesis of caranine involves complex enzymatic pathways, leading to its unique structural features.
Caranine belongs to the class of compounds known as Amaryllidaceae alkaloids. This classification includes several other notable alkaloids with significant biological activities. Alkaloids are characterized by their nitrogen-containing structures and diverse pharmacological effects, ranging from analgesic to neuroprotective properties.
The synthesis of caranine can be approached through several methods, including total synthesis and semi-synthesis from natural precursors. Notable synthetic routes involve the use of starting materials derived from phenylalanine and other amino acids, which undergo various transformations to yield caranine.
Technical Details:
The molecular structure of caranine features a spiro ring system and a 5,10b-ethanophenanthridine core structure. This unique arrangement contributes to its biological activity and stability.
Cranine can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of caranine is influenced by its structural features, particularly the presence of double bonds and functional groups that can serve as nucleophiles or electrophiles in chemical transformations.
The mechanism of action for caranine primarily involves its interaction with neurotransmitter systems in the brain. Research suggests that it may modulate cholinergic activity, similar to other alkaloids in its class.
Cranine has several potential applications in scientific research and medicine:
Cardarine (systematic name: 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid) has the molecular formula C₂₁H₁₈F₃NO₃S₂ and a molecular weight of 453.49 g/mol. The compound features a bifunctional architecture with distinct pharmacophoric regions: a trifluoromethylphenyl-substituted thiazole ring linked via a methyl sulfanyl bridge to a methoxyacetic acid-substituted phenol group. This configuration creates a conformationally locked structure with limited rotational freedom around the thioether linkage. The molecule lacks chiral centers but exhibits axial chirality due to restricted rotation between the thiazole and phenyl rings, though no resolvable enantiomers have been reported. The electron-withdrawing trifluoromethyl group enhances binding affinity to the PPAR-δ receptor while the carboxylic acid moiety serves as a critical hydrogen bond donor for receptor interaction [1] [5].
Cardarine exhibits significant polymorphic diversity, with at least six distinct crystalline forms (designated GW-1 to GW-6) identified through comprehensive screening. These polymorphs display varying lattice energies and stability profiles under pharmaceutical storage conditions:
Table 1: Characteristics of Cardarine Polymorphs [1] [5] [8]
Polymorph | Crystallization Origin | Space Group | Lattice Energy (kJ/mol) | Relative Humidity Stability |
---|---|---|---|---|
GW-1 | Acetonitrile | P-1 | -158.7 | Stable ≤ 75% RH |
GW-2 | Pentane/Acetone mixture | P2₁/c | -163.2 | Stable ≤ 60% RH |
GW-3 | Isopropyl alcohol | C2/c | -161.9 | Stable ≤ 65% RH |
GW-4 | Commercial batch | P2₁2₁2₁ | -159.8 | Stable ≤ 70% RH |
GW-5 | Methyl isobutyl ketone | P-1 | -156.3 | Stable ≤ 55% RH |
GW-6 | Methanol | P2₁/c | -165.4 | Stable ≤ 80% RH |
GW-6 demonstrates superior thermodynamic stability attributed to its optimized hydrogen-bonding network involving carboxylic acid dimer formation and complementary C-H···O and C-H···F contacts. Accelerated stability testing (40°C/75% RH) over 4 weeks confirmed GW-6 maintains crystallographic integrity, while GW-2 showed partial conversion to GW-6 at >75% relative humidity. The highest lattice energy observed in GW-6 (-165.4 kJ/mol) correlates with its dominant stability profile under pharmaceutically relevant storage conditions [1] [5].
Cardarine was originally developed through systematic optimization of thiazole-based PPAR-δ agonists using combinatorial chemistry techniques. The synthetic strategy employed parallel synthesis of thiazole-phenoxy acetic acid scaffolds with diverse substitution patterns. Key steps included:
This approach identified Cardarine as the lead compound with >100-fold selectivity for PPAR-δ over PPAR-α and PPAR-γ isoforms. The combinatorial libraries were synthesized using split-and-pool methodology with encoding techniques to permit deconvolution of active structures. Modern optimizations employ flow chemistry techniques to enhance yield of the critical thioether coupling step between thiazole and phenolic precursors [3] [8].
Strategic partnerships have advanced Cardarine development through integrated drug discovery platforms:
Table 2: Industrial Collaborations for Cardarine Development [2] [4] [6]
Collaborators | Agreement Date | Financial Terms | Technical Focus | Development Stage |
---|---|---|---|---|
Ligand/Icagen - GSK | Dec 2020 | $7M upfront + $154.5M milestones | Neurological target screening | Lead identification |
Ligand/Icagen - GSK | Dec 2021 (Expansion) | $10M upfront + $247.5M milestones | Second neurological target | Lead optimization |
Ligand - GSK (Achievement) | Ongoing | $500,000 milestone payment | Inflammatory indications | Lead compound identified |
The Ligand-GSK collaboration specifically leverages Icagen's ion-channel discovery platform featuring:
Under these agreements, Ligand conducts preclinical activities through lead optimization, with GSK holding exclusive licensing options for clinical development. The 2021 expansion added a second neurological target, extending the collaboration's scope to additional therapeutic applications of PPAR-δ modulation. This model exemplifies integrated drug discovery, combining Ligand's specialized discovery technologies with GSK's development capabilities [2] [4] [6].
Systematic polymorph screening of Cardarine encompassed 22 pure solvents and 7 solvent mixtures with controlled evaporation parameters (40°C → 3°C at 0.5°C/hr). The study revealed pronounced solvent dependency in polymorphic outcome:
Table 3: Solvent-Dependent Solid Form Formation [1] [5] [8]
Solid Form | Stoichiometry | Solvent System | Crystalline Characteristics | Solubility (mg/mL) |
---|---|---|---|---|
GW-6 (Polymorph) | C₂₁H₁₈F₃NO₃S₂ | Methanol | Plate-like crystals, P2₁/c | 0.082 ± 0.005 |
GW-Bipy (Cocrystal) | C₂₁H₁₈F₃NO₃S₂·0.5C₁₀H₈N₂ | Acetonitrile/ethanol/methanol | Prismatic needles, P-1 | 0.217 ± 0.012 |
GW-MeOH (Solvate) | C₂₁H₁₈F₃NO₃S₂·CH₃OH | Methanol:water (1:1) | Block crystals, Cc | 0.194 ± 0.008 |
GW-DMF (Solvate) | C₂₁H₁₈F₃NO₃S₂·C₃H₇NO | Dimethylformamide | Rod-shaped crystals, P2₁2₁2₁ | 0.153 ± 0.009 |
The 4,4′-bipyridine cocrystal (GW-Bipy) demonstrated the most significant solubility enhancement (2.65-fold vs. GW-6) attributed to disruption of carboxylic acid dimers and introduction of tertiary hydrogen bonding motifs between the acid group and bipyridine nitrogen. Solvent inclusion complexes exhibited distinct desolvation behaviors:
Crystallization kinetics analysis revealed nucleation barriers followed the order: GW-6 > GW-DMF > GW-Bipy > GW-MeOH, correlating with observed induction times in supersaturated solutions. The cocrystal formation was successfully reproduced in multiple solvents (acetonitrile, ethanol, methanol), demonstrating robust supramolecular synthon reproducibility. Computational modeling confirmed the thermodynamic stability hierarchy: GW-Bipy > GW-6 > GW-DMF > GW-MeOH, aligning with experimental solubility measurements [1] [5] [8].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: